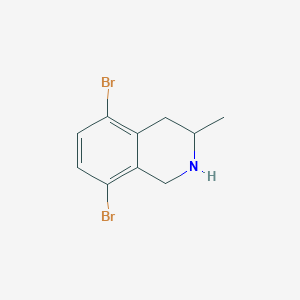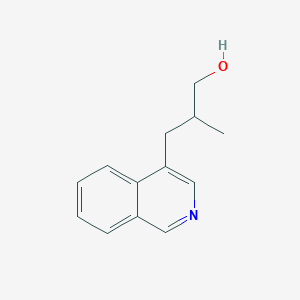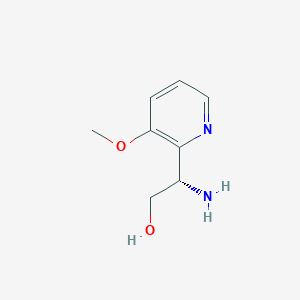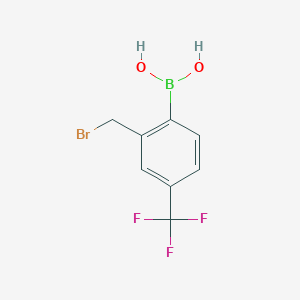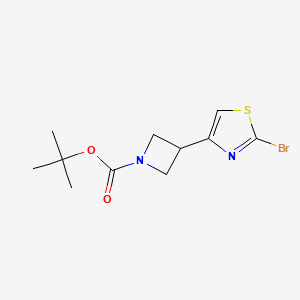
Tert-butyl3-(2-bromo-1,3-thiazol-4-yl)azetidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 3-(2-bromo-1,3-thiazol-4-yl)azetidine-1-carboxylate is a chemical compound that belongs to the class of azetidine derivatives It is characterized by the presence of a tert-butyl ester group, a bromo-substituted thiazole ring, and an azetidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(2-bromo-1,3-thiazol-4-yl)azetidine-1-carboxylate typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting a suitable precursor with bromine to introduce the bromo group at the desired position.
Azetidine Ring Formation: The azetidine ring is formed by cyclization reactions involving appropriate starting materials.
Esterification: The final step involves the esterification of the azetidine ring with tert-butyl chloroformate to form the tert-butyl ester group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
化学反応の分析
Types of Reactions
Tert-butyl 3-(2-bromo-1,3-thiazol-4-yl)azetidine-1-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents and mild heating.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.
Hydrolysis: Acidic or basic conditions are employed to hydrolyze the ester group.
Major Products Formed
Substitution Products: Various substituted thiazole derivatives.
Oxidation and Reduction Products: Oxidized or reduced thiazole derivatives.
Hydrolysis Products: The corresponding carboxylic acid.
科学的研究の応用
Tert-butyl 3-(2-bromo-1,3-thiazol-4-yl)azetidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes involving thiazole and azetidine derivatives.
Industry: Used in the development of new materials and catalysts.
作用機序
The mechanism of action of tert-butyl 3-(2-bromo-1,3-thiazol-4-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The bromo group and thiazole ring play crucial roles in binding to target proteins or enzymes, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
Tert-butyl 3-(2-bromo-1H-imidazol-1-yl)azetidine-1-carboxylate: Similar structure but with an imidazole ring instead of a thiazole ring.
Tert-butyl 3-(2-bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazol-1-yl)azetidine-1-carboxylate: Contains a boron-containing substituent.
Uniqueness
Tert-butyl 3-(2-bromo-1,3-thiazol-4-yl)azetidine-1-carboxylate is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties compared to its imidazole counterparts. This uniqueness makes it valuable for specific applications where thiazole derivatives are preferred.
特性
分子式 |
C11H15BrN2O2S |
|---|---|
分子量 |
319.22 g/mol |
IUPAC名 |
tert-butyl 3-(2-bromo-1,3-thiazol-4-yl)azetidine-1-carboxylate |
InChI |
InChI=1S/C11H15BrN2O2S/c1-11(2,3)16-10(15)14-4-7(5-14)8-6-17-9(12)13-8/h6-7H,4-5H2,1-3H3 |
InChIキー |
ZVAJDPUQFXDXOA-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2=CSC(=N2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2S,4R)-1-[(2R)-2-[(1-fluorocyclopropanecarbonyl)amino]-3-methyl-3-sulfanylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B13572709.png)




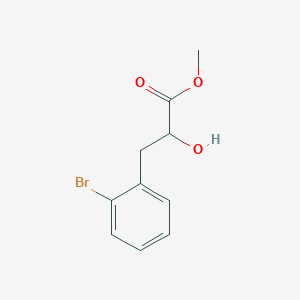

![rac-methyl(1R,4S,5R)-2-azabicyclo[2.1.1]hexane-5-carboxylate,trifluoroaceticacid](/img/structure/B13572745.png)
